molecular formula C10H8F3N3 B11881387 2-Methyl-5-(trifluoromethyl)quinazolin-4-amine

2-Methyl-5-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B11881387
M. Wt: 227.19 g/mol
InChI Key: UXALEGSRMALRGU-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)quinazolin-4-amine typically involves a multi-step process. One common method includes the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines. This method is efficient, providing high yields and broad substrate scope . Another approach involves the use of trifluoroacetic acid as a CF3 source, which allows for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones without any catalysts or additives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of activated carbon fiber-supported palladium catalysts can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)quinazolin-4-amine involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit cell proliferation is crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable candidate for drug development and other scientific research applications .

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)quinazolin-4-amine

InChI

InChI=1S/C10H8F3N3/c1-5-15-7-4-2-3-6(10(11,12)13)8(7)9(14)16-5/h2-4H,1H3,(H2,14,15,16)

InChI Key

UXALEGSRMALRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=N1)N)C(F)(F)F

Origin of Product

United States

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